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Compound of Interest

Compound Name: endo-BCN-PEG3-NH2

Cat. No.: B11832214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of endo-BCN-PEG3-NH2,

a heterobifunctional linker, in amine functionalization for bioconjugation and the development of

advanced drug delivery systems, including Proteolysis Targeting Chimeras (PROTACs).

Introduction

endo-BCN-PEG3-NH2 is a versatile molecule featuring a bicyclo[6.1.0]nonyne (BCN) group

and a primary amine, connected by a three-unit polyethylene glycol (PEG) spacer. The BCN

moiety facilitates copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) for the

conjugation of azide-tagged molecules. The terminal primary amine allows for covalent

modification of proteins, peptides, and other molecules through reactions with activated

carboxylic acids (e.g., NHS esters) or carbonyl compounds. The hydrophilic PEG3 spacer

enhances solubility in aqueous media, reduces steric hindrance, and minimizes non-specific

binding, making it an ideal component in the design of complex biomolecular conjugates.[1]

Core Applications
PROTAC Synthesis: Serves as a flexible linker to connect a target protein-binding ligand to

an E3 ligase-recruiting ligand.

Antibody-Drug Conjugate (ADC) Development: Enables the attachment of cytotoxic payloads

to antibodies.
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Bioconjugation: Facilitates the labeling and modification of biomolecules for various research

applications.

Surface Functionalization: Modifies surfaces of nanoparticles, quantum dots, and other

materials to enhance biocompatibility and enable targeted delivery.

Chemical and Physical Properties
A summary of the key properties of endo-BCN-PEG3-NH2 is provided in the table below.

Property Value

Molecular Formula C₁₉H₃₂N₂O₅

Molecular Weight 368.47 g/mol

CAS Number 1883512-27-3

Appearance Oil or solid

Solubility Soluble in DCM, THF, acetonitrile, DMF, DMSO

Storage Conditions -20°C, protect from moisture

Experimental Protocols
Two primary methods for the amine functionalization of molecules using endo-BCN-PEG3-NH2
are detailed below: reaction with an N-hydroxysuccinimide (NHS) ester-activated molecule and

direct amide coupling with a carboxylic acid-containing molecule.

Protocol 1: Amine Functionalization via NHS Ester
Coupling
This protocol describes the reaction of the primary amine of endo-BCN-PEG3-NH2 with a

molecule containing a pre-activated NHS ester.

Workflow Diagram
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Preparation

Reaction

Purification

Characterization

Dissolve endo-BCN-PEG3-NH2
in anhydrous DMSO or DMF

Combine Reactants
(endo-BCN-PEG3-NH2 and NHS Ester-Molecule)

in reaction buffer (e.g., PBS, pH 7.2-8.0)

Add to reaction

Dissolve NHS Ester-Molecule
in anhydrous DMSO or DMF

Add to reaction

Incubate at room temperature
for 1-4 hours with gentle mixing

Purify the conjugate via
size-exclusion chromatography (SEC)

or reverse-phase HPLC

Analyze the final product by
LC-MS and/or NMR

Click to download full resolution via product page

Caption: Workflow for NHS Ester Coupling with endo-BCN-PEG3-NH2.

Materials

endo-BCN-PEG3-NH2

NHS ester-activated molecule of interest
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Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate

buffer, pH 8.3

Purification columns (e.g., size-exclusion or reverse-phase HPLC columns)

Analytical instruments (LC-MS, NMR)

Procedure

Reagent Preparation:

Prepare a stock solution of endo-BCN-PEG3-NH2 (e.g., 10-50 mM) in anhydrous DMSO

or DMF.

Prepare a stock solution of the NHS ester-activated molecule in anhydrous DMSO or

DMF. The concentration should be determined based on the desired reaction scale.

Conjugation Reaction:

In a reaction vessel, add the desired amount of the NHS ester-activated molecule.

Add 1.5 to 5 molar equivalents of the endo-BCN-PEG3-NH2 stock solution to the reaction

vessel.

If the reaction is performed in an aqueous buffer, the final concentration of the organic

solvent (DMSO or DMF) should ideally be kept below 10% (v/v) to avoid denaturation of

proteins, if applicable.

Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring or

agitation.

Purification:

Following incubation, purify the resulting conjugate from unreacted starting materials and

byproducts.
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For larger biomolecules (e.g., proteins), size-exclusion chromatography is recommended.

For smaller molecules, reverse-phase HPLC is a suitable purification method.

Characterization:

Confirm the identity and purity of the final conjugate using liquid chromatography-mass

spectrometry (LC-MS) and/or nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data (Representative)

Parameter Value

Molar Ratio (BCN:NHS) 1.5:1 to 5:1

Reaction Time 1 - 4 hours

Temperature Room Temperature (20-25°C)

pH 7.2 - 8.3

Typical Yield 60 - 90% (dependent on substrate)

Protocol 2: Amine Functionalization via Direct Amide
Coupling
This protocol outlines the formation of a stable amide bond between the primary amine of

endo-BCN-PEG3-NH2 and a molecule containing a carboxylic acid, using a coupling agent.

Reaction Pathway Diagram
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Molecule-COOH
(Carboxylic Acid)

Activated Ester Intermediate

 + HATU/EDC + DIPEA
in anhydrous DMF

Molecule-CONH-PEG3-BCN-endo
(Final Conjugate)

endo-BCN-PEG3-NH2

 

Click to download full resolution via product page

Caption: Amide Coupling of a Carboxylic Acid with endo-BCN-PEG3-NH2.

Materials

endo-BCN-PEG3-NH2

Carboxylic acid-containing molecule of interest

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium

3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide

hydrochloride)

Base: DIPEA (N,N-Diisopropylethylamine) or triethylamine (TEA)

Anhydrous dimethylformamide (DMF)

Purification columns (e.g., reverse-phase HPLC)

Analytical instruments (LC-MS, NMR)

Procedure

Reagent Preparation:
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Dissolve the carboxylic acid-containing molecule (1.0 eq) in anhydrous DMF under an

inert atmosphere (e.g., nitrogen or argon).

Add the coupling agent (e.g., HATU, 1.2 eq) and the base (e.g., DIPEA, 2.0-3.0 eq) to the

solution.

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

Conjugation Reaction:

Dissolve endo-BCN-PEG3-NH2 (1.1-1.5 eq) in a small amount of anhydrous DMF.

Add the solution of endo-BCN-PEG3-NH2 to the activated carboxylic acid mixture.

Allow the reaction to proceed at room temperature for 2-12 hours, or until completion as

monitored by LC-MS.

Work-up and Purification:

Upon reaction completion, the crude mixture can be diluted with an appropriate organic

solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., 5% LiCl, saturated

NaHCO₃, and brine) to remove excess reagents and byproducts.

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated

under reduced pressure.

Purify the final conjugate by flash column chromatography or preparative reverse-phase

HPLC.

Characterization:

Verify the structure and purity of the final product using LC-MS and NMR spectroscopy.

Quantitative Data (Representative)
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Parameter Value

Equivalents (Acid:BCN:HATU:DIPEA) 1 : 1.1-1.5 : 1.2 : 2.0-3.0

Reaction Time 2 - 12 hours

Temperature Room Temperature (20-25°C)

Solvent Anhydrous DMF

Typical Yield 50 - 85% (dependent on substrate)

Disclaimer: These protocols are intended as a general guide. Optimal reaction conditions,

including stoichiometry, reaction time, and temperature, may vary depending on the specific

substrates and should be determined empirically. All work should be conducted in a properly

equipped laboratory facility by trained personnel.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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